3-(4-Antipyrinyl)-1-phenyl-2-thiourea 3-(4-Antipyrinyl)-1-phenyl-2-thiourea
Brand Name: Vulcanchem
CAS No.: 51641-29-3
VCID: VC21336971
InChI: InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24)
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3
Molecular Formula: C18H18N4OS
Molecular Weight: 338.4 g/mol

3-(4-Antipyrinyl)-1-phenyl-2-thiourea

CAS No.: 51641-29-3

Cat. No.: VC21336971

Molecular Formula: C18H18N4OS

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Antipyrinyl)-1-phenyl-2-thiourea - 51641-29-3

Specification

CAS No. 51641-29-3
Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
IUPAC Name 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylthiourea
Standard InChI InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24)
Standard InChI Key YGXLLLUEADCXET-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NC3=CC=CC=C3)S
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3

Introduction

Chemical Structure and Fundamental Properties

3-(4-Antipyrinyl)-1-phenyl-2-thiourea belongs to the class of thiourea derivatives containing an antipyrinyl group. The compound features a central thiourea functional group (-NH-C(S)-NH-) that connects an antipyrinyl moiety (derived from antipyrine, also known as phenazone) to a phenyl ring. The antipyrinyl component contains a five-membered pyrazolone ring with methyl substituents and a phenyl group, contributing to the compound's distinct chemical characteristics.

Structural Features

The molecular structure consists of three main components:

  • The antipyrinyl group (1,5-dimethyl-2-phenyl-3-pyrazolone moiety)

  • A thiourea linkage (-NH-C(S)-NH-)

  • A phenyl ring

This arrangement creates a molecule with multiple sites for hydrogen bonding, potential metal coordination, and varied biological interactions. The presence of both aromatic rings and the thiourea group contributes to the compound's ability to engage in π-π stacking interactions and hydrogen bonding, which are critical for biological activity.

Physicochemical Properties

While specific experimental data for 3-(4-Antipyrinyl)-1-phenyl-2-thiourea is limited in the available research, properties can be reasonably estimated based on structurally similar compounds such as 3-Antipyrinyl-1-[4-(pentyloxy)phenyl]thiourea. The following table compares the expected properties of our target compound with its closely related analog:

Property3-(4-Antipyrinyl)-1-phenyl-2-thiourea (estimated)3-Antipyrinyl-1-[4-(pentyloxy)phenyl]thiourea
Molecular FormulaC₁₈H₁₈N₄OSC₂₃H₂₈N₄O₂S
Molecular Weight~338.43 g/mol424.559 g/mol
Physical StateLikely crystalline solidCrystalline solid
Density~1.2 g/cm³1.25 g/cm³
Boiling Point>450°C (estimated)535.1°C at 760 mmHg
SolubilityLikely soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in waterSimilar pattern expected
LogP~4.0 (estimated)5.15580

The thiourea moiety in these compounds typically contributes to their relatively high melting points and specific solubility profiles. The presence of multiple nitrogen and sulfur atoms creates potential sites for hydrogen bonding and coordination chemistry.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea likely follows established methods for preparing thiourea derivatives, which can be adapted from procedures used for similar compounds. Based on conventional thiourea synthesis approaches and protocols described for related compounds, several potential synthetic routes can be proposed.

Reaction of Antipyrine Derivatives with Isothiocyanates

One of the most probable synthetic routes involves the reaction of a 4-amino antipyrine derivative with phenyl isothiocyanate under appropriate conditions. This nucleophilic addition mechanism represents a straightforward approach for creating the thiourea linkage:

  • Preparation of 4-amino antipyrine from antipyrine through appropriate functionalization

  • Reaction of 4-amino antipyrine with phenyl isothiocyanate in an appropriate solvent (typically ethanol or THF)

  • Purification by recrystallization to obtain the target thiourea compound

Alternative Synthetic Route via Thiourea Intermediates

Another potential synthetic pathway might involve:

  • Reaction of antipyrine with appropriate reagents to introduce a reactive group at the 4-position

  • Formation of a thiourea intermediate using thiourea or thiophosgene

  • Subsequent reaction with aniline to introduce the phenyl group

The methodology would be similar to the synthesis approaches described for related pyrazolone derivatives, where the appropriate functional groups are introduced sequentially to build the desired molecular architecture .

Structural Characterization

Infrared Spectroscopy

  • N-H stretching vibrations: 3300-3200 cm⁻¹

  • C=S stretching: 1380-1470 cm⁻¹ (similar to the values observed for compound 11 in the reference: 1470 (N-C=S), 1380 (C=S))

  • C=N stretching: ~1590-1610 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

  • ¹H-NMR would show signals for:

    • Aromatic protons of phenyl groups (δ ~7.0-8.0 ppm)

    • N-H protons of thiourea (δ ~8.5-10.5 ppm)

    • Methyl groups of antipyrine moiety (δ ~2.2-3.0 ppm)

Mass Spectrometry

  • Molecular ion peak corresponding to the molecular weight (~338 m/z)

  • Fragmentation pattern showing loss of characteristic groups

Reactivity and Chemical Behavior

Functional Group Reactivity

The reactivity of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea is likely governed by its key functional groups:

  • Thiourea moiety: Serves as a potential site for:

    • Coordination with metal ions

    • Nucleophilic reactions

    • Hydrogen bond formation

    • Potential conversion to other functional groups (e.g., guanidines, isothiouronium salts)

  • Antipyrinyl group: May undergo reactions typical of pyrazolone derivatives, including:

    • Oxidation

    • Electrophilic substitution

    • Coordination through nitrogen atoms

Stability Considerations

Based on the properties of related thiourea compounds, 3-(4-Antipyrinyl)-1-phenyl-2-thiourea likely exhibits:

  • Thermal stability up to moderately high temperatures

  • Sensitivity to strong oxidizing agents

  • Potential degradation under strongly basic conditions

  • Relatively good stability under normal storage conditions

Biological Activities and Applications

Anti-inflammatory and Analgesic Properties

Given that antipyrine itself is known for its analgesic and antipyretic properties, 3-(4-Antipyrinyl)-1-phenyl-2-thiourea might retain or enhance these effects. Thiourea derivatives have been investigated for various pharmacological applications, including:

  • Anti-inflammatory activity

  • Pain management

  • Reduction of fever

Structure-Activity Relationship Studies

Influence of Structural Features on Activity

The biological activity of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea would likely be influenced by several structural elements:

  • Thiourea moiety: Critical for hydrogen bonding with biological targets and possibly essential for antimicrobial activity

  • Antipyrinyl group: Contributes to analgesic and antipyretic effects

  • Phenyl ring: Affects lipophilicity and binding to hydrophobic pockets in biological targets

Modifications to these structural elements could potentially tune the biological activity profile of the compound, as has been observed with other antipyrinyl derivatives and thiourea compounds.

Comparison with Structurally Related Compounds

Comparing 3-(4-Antipyrinyl)-1-phenyl-2-thiourea with its structural analogs provides insights into structure-activity relationships:

CompoundStructural DifferenceExpected Effect on Properties/Activity
3-Antipyrinyl-1-[4-(pentyloxy)phenyl]thioureaAddition of pentyloxy group to phenyl ringIncreased lipophilicity, altered membrane penetration, potentially modified receptor interactions
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acidDifferent linking group, additional functional groupsDifferent reactivity pattern, altered water solubility, modified biological target specificity
Pyridazinone derivatives containing antipyrinyl moietiesCyclic structure vs. thiourea linkageDifferent conformational properties, altered binding characteristics

These structural variations highlight how minor modifications can potentially lead to significant changes in physicochemical properties and biological activities.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

For the analysis of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea, the following chromatographic methods would likely be suitable:

  • High-Performance Liquid Chromatography (HPLC): Using C18 columns with appropriate mobile phases (typically acetonitrile/water mixtures with buffers)

  • Thin-Layer Chromatography (TLC): Using silica gel plates with appropriate solvent systems for monitoring reactions and purity assessment

  • Gas Chromatography (GC): Potentially applicable after derivatization to increase volatility

Spectroscopic Identification Methods

Definitive identification would typically employ a combination of:

  • FTIR spectroscopy: Focusing on characteristic bands for thiourea (C=S) and N-H stretching

  • NMR spectroscopy: Both ¹H and ¹³C NMR for structural confirmation

  • Mass spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • UV-Vis spectroscopy: For quantitative analysis in appropriate solvents

Computational Insights

Molecular Modeling

Computational studies on 3-(4-Antipyrinyl)-1-phenyl-2-thiourea could provide valuable insights into:

  • Optimized molecular geometry

  • Electronic distribution and potential reactive sites

  • Docking simulations with potential biological targets

  • Prediction of physicochemical properties

Structure-Based Drug Design Implications

The thiourea linkage and antipyrinyl moiety present in the compound create a molecular architecture that could be exploited in drug design. Computational approaches might reveal:

  • Optimal binding conformations with target proteins

  • Key pharmacophore features for specific biological activities

  • Potential structural modifications to enhance activity or selectivity

  • Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties

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